Enhanced Lipophilicity (XLogP3 = 1.5) Versus All Unsubstituted and Mono-Substituted Pyridine-2,5-diamine Analogs
The target compound exhibits an XLogP3 of 1.5, representing a 0.8 log unit increase over 3-(trifluoromethyl)pyridine-2,5-diamine (XLogP3 0.7), a 0.9 log unit increase over N2,N2-dimethylpyridine-2,5-diamine (XLogP3 0.6), and a 1.7 log unit increase over the parent 2,5-diaminopyridine (XLogP3 −0.2) . This enhanced lipophilicity is expected to improve passive membrane permeability, with the target compound positioned within the typical oral drug space while the comparators fall below or at the lower boundary of the generally favorable LogP range (0–3) for oral bioavailability.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(trifluoromethyl)pyridine-2,5-diamine XLogP3 = 0.7; N2,N2-dimethylpyridine-2,5-diamine XLogP3 = 0.6; 2,5-diaminopyridine XLogP3 = −0.2 |
| Quantified Difference | ΔXLogP3 = +0.8, +0.9, and +1.7 log units respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) for all compounds |
Why This Matters
Higher lipophilicity within the 0–3 LogP window directly correlates with improved passive membrane diffusion in cellular permeability assays, making this compound a superior starting point for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] PubChem Computed Properties. XLogP3 values for CID 2781057 (1.5), CID 119010569 (0.7), CID 78642 (0.6), and CID 20314 (−0.2). U.S. National Library of Medicine. View Source
